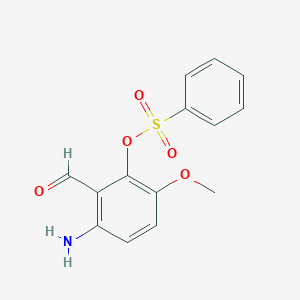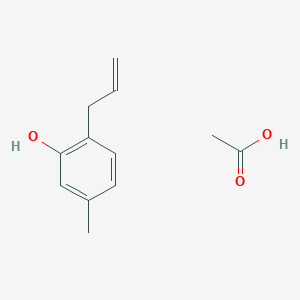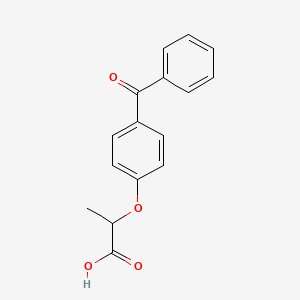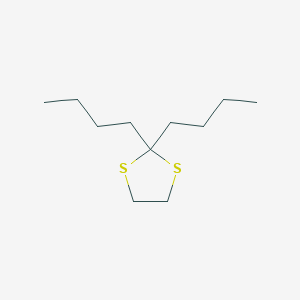
Benzene-1,4-diyl tetraphenyl bis(phosphite)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diyl tetraphenyl bis(phosphite) is an organophosphorus compound characterized by the presence of two phosphite groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diyl tetraphenyl bis(phosphite) typically involves the reaction of tetraphenyl phosphite with a benzene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of benzene-1,4-diyl tetraphenyl bis(phosphite) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent concentration. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-diyl tetraphenyl bis(phosphite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphine groups.
Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diyl tetraphenyl bis(phosphite) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of benzene-1,4-diyl tetraphenyl bis(phosphite) involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The compound’s phosphite groups are key to its reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenyl Dipropyleneglycol Diphosphite
- Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite)
Uniqueness
Benzene-1,4-diyl tetraphenyl bis(phosphite) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
59732-24-0 |
|---|---|
Molekularformel |
C30H24O6P2 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
(4-diphenoxyphosphanyloxyphenyl) diphenyl phosphite |
InChI |
InChI=1S/C30H24O6P2/c1-5-13-25(14-6-1)31-37(32-26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-38(33-27-17-9-3-10-18-27)34-28-19-11-4-12-20-28/h1-24H |
InChI-Schlüssel |
RXIKTDTWFCVSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)



![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)



![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)
